3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with ethoxymethyl and methyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-1-methylpyrazole-4-carboxylic acid
- 3-(Ethoxymethyl)-1-ethylpyrazole-4-carboxylic acid
- 3-(Ethoxymethyl)-1-methylpyrazole-5-carboxylic acid
Uniqueness
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring with an ethoxymethyl substituent and a carboxylic acid group. This unique combination is believed to enhance its solubility and biological activity, making it a candidate for various pharmacological applications.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds with similar structural features have shown moderate to excellent activity against several phytopathogenic fungi, outperforming traditional antifungal agents like boscalid in some assays . The antifungal mechanism is believed to involve the inhibition of specific fungal enzymes crucial for cell wall synthesis.
Anti-inflammatory and Analgesic Effects
The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It appears to inhibit key enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases . The analgesic properties may be linked to its interaction with pain receptors, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
Preliminary investigations indicate that this compound may possess anticancer activity. Studies have suggested that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators . However, further research is necessary to confirm these findings and explore the underlying mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structure. Modifications to the pyrazole ring or substituents can enhance or diminish its efficacy. For example, varying the substituents on the carboxylic acid group or altering the ethoxy chain length has been shown to affect both solubility and biological potency .
Compound Variation | Biological Activity | Notes |
---|---|---|
Ethoxy vs. Propoxy | Enhanced antifungal activity | Ethoxy group increases solubility |
Substituted Pyrazole | Increased anti-inflammatory effects | Substituents can modulate receptor binding |
Carboxylic Acid Derivatives | Variable anticancer activity | Different derivatives show distinct mechanisms |
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antifungal Efficacy : A study reported that a derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity against seven phytopathogenic fungi compared to standard treatments, highlighting the potential of pyrazole derivatives in agricultural applications .
- Anti-inflammatory Mechanisms : Research into similar pyrazole compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests a pathway through which this compound may exert its anti-inflammatory effects .
Properties
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-5-7-6(8(11)12)4-10(2)9-7/h4H,3,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFIUQMHHHDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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